molecular formula C5H8O B1200531 trans-2-Methyl-2-butenal

trans-2-Methyl-2-butenal

Cat. No.: B1200531
M. Wt: 84.12 g/mol
InChI Key: ACWQBUSCFPJUPN-UHFFFAOYSA-N
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Description

trans-2-Methyl-2-butenal, also known as tiglic aldehyde, is an organic compound with the formula CH₃CH=C(CH₃)CHO. It is a colorless liquid that is used as a building block in organic synthesis. This compound is an α,β-unsaturated aldehyde, which means it contains a double bond between the alpha and beta carbon atoms adjacent to the aldehyde group .

Preparation Methods

Synthetic Routes and Reaction Conditions

trans-2-Methyl-2-butenal can be synthesized through various methods. One common method involves the aldol condensation of acetaldehyde and isobutyraldehyde, followed by dehydration to form the desired product . The reaction typically requires a base catalyst such as sodium hydroxide and is carried out under controlled temperature conditions to ensure the formation of the α,β-unsaturated aldehyde.

Industrial Production Methods

In industrial settings, this compound is often produced through the dehydrogenation of isopentane, followed by recovery from the resulting C5 fraction by liquid-phase isomerization on sulfonic acid cation exchangers and subsequent distillation . This method is economically efficient and widely used in the production of isoprene and other related compounds.

Chemical Reactions Analysis

Types of Reactions

trans-2-Methyl-2-butenal undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

    Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)

    Addition: Nucleophiles such as amines, thiols, and enolates

Major Products Formed

    Oxidation: 2-Methyl-2-butenoic acid

    Reduction: 2-Methyl-2-butenol

    Addition: Various substituted products depending on the nucleophile used

Mechanism of Action

The mechanism of action of trans-2-Methyl-2-butenal involves its reactivity as an α,β-unsaturated aldehyde. The compound can undergo nucleophilic addition reactions at the β-carbon due to the electron-deficient nature of the double bond. This reactivity is exploited in various synthetic applications to form carbon-carbon and carbon-heteroatom bonds . Additionally, its role as a pheromone involves interaction with specific receptors in the olfactory system of animals .

Comparison with Similar Compounds

trans-2-Methyl-2-butenal is similar to other α,β-unsaturated aldehydes such as crotonaldehyde and methacrolein. it is unique due to the presence of a methyl group at the β-position, which influences its reactivity and physical properties . Similar compounds include:

    Crotonaldehyde (CH₃CH=CHCHO): Lacks the additional methyl group, making it less sterically hindered.

    Methacrolein (CH₂=C(CH₃)CHO): Contains a methylene group instead of a methyl group, affecting its reactivity.

Properties

Molecular Formula

C5H8O

Molecular Weight

84.12 g/mol

IUPAC Name

2-methylbut-2-enal

InChI

InChI=1S/C5H8O/c1-3-5(2)4-6/h3-4H,1-2H3

InChI Key

ACWQBUSCFPJUPN-UHFFFAOYSA-N

SMILES

CC=C(C)C=O

Canonical SMILES

CC=C(C)C=O

density

0.868-0.873 (20°)

physical_description

Colourless liquid;  penetrating, powerful green ethereal aroma

solubility

Slightly soluble in water;  soluble in ether and most oils
soluble (in ethanol)

Synonyms

(E)-2-methyl-2-butenal
2-methyl-2-butenal
2-methylbut-2-enal

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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